L-Methionine-13C,d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

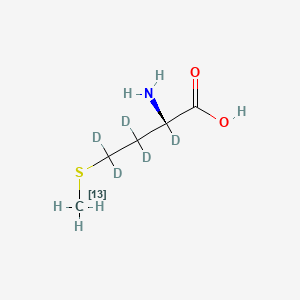

L-Methionine-13C,d5 is a stable isotope-labeled derivative of the essential amino acid L-methionine, where five carbon atoms are replaced with carbon-13 (13C) and five hydrogen atoms are substituted with deuterium (d5). This compound is primarily utilized in metabolic research, drug development, and analytical chemistry for precise quantification and tracing of methionine pathways. Its molecular formula is 13C5H6D5NO2S, with a molecular weight of 154.17 g/mol (approximate, depending on deuterium positioning) .

Key applications include:

- Metabolic Flux Analysis: Tracking methionine utilization in vivo using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

- Drug Pharmacokinetics: Serving as an internal standard for quantifying methionine levels in pharmacokinetic studies .

- Protein Dynamics: Investigating post-translational modifications, such as methylation, due to its isotopic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Methionine-13C,d5 involves the incorporation of stable isotopes into the Methionine molecule. This can be achieved through various synthetic routes, including:

Chemical Synthesis: This method involves the use of labeled precursors, such as carbon-13 and deuterium-labeled reagents, to synthesize this compound.

Biosynthetic Methods: In this approach, microorganisms are cultured in a medium containing labeled precursors.

Industrial Production Methods

Industrial production of this compound often involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to incorporate the isotopes efficiently, resulting in high yields of the labeled compound .

Chemical Reactions Analysis

Methyl Transfer via S-Adenosylmethionine (SAM)

L-Methionine-13C,d5 is enzymatically converted to S-adenosylmethionine (SAM) through the action of methionine adenosyltransferase (MAT). This reaction consumes ATP and generates SAM, a universal methyl donor:

L Methionine 13C d5+ATPMATSAM 13C d5+PPi+Pi

SAM-13C,d5 donates its labeled methyl group to substrates such as DNA, proteins, and lipids, enabling researchers to trace methylation dynamics in vivo .

Key Data:

| Parameter | Value | Source |

|---|---|---|

| SAM synthesis rate (liver) | 6–8 µmol/g tissue/hour | |

| Methyl transfer efficiency | >90% isotopic enrichment |

Transsulfuration Pathway

The labeled methionine enters the transsulfuration pathway, where it is converted to homocysteine-13C,d5 via cystathionine β-synthase (CBS):

L Methionine 13C d5→Homocysteine 13C d5+α ketobutyrate+NH3

Homocysteine-13C,d5 is further metabolized to cysteine or recycled back to methionine, with isotopic labels retained in sulfur-containing metabolites .

Isotopic Tracking in Drosophila:

-

13C5-methionine tracing revealed age-dependent declines in transsulfuration flux (↓30% in 4-week-old flies) .

-

Deuterium labels (d5) provided insights into homocysteine remethylation rates using methionine synthase .

Catabolic Degradation and CO₂ Production

This compound undergoes oxidative degradation in mitochondria, contributing to the Krebs cycle:

L Methionine 13C d5→Succinyl CoA 13C+CO2 13C

Breath tests using L-Methionine-1-13COOH showed 5.03% cumulative 13CO₂ recovery at 120 minutes, highlighting its role in mitochondrial energy production .

Comparative Breath Test Data:

| Substrate | % 13CO₂ Recovery (120 min) | Condition |

|---|---|---|

| L-Methionine-1-13COOH | 5.03 ± 1.8 | Post-ethanol |

| [Methyl-13C]-methionine | 2.16 ± 0.9 | Post-ethanol |

Ethanol inhibition reduced recovery by 50–60%, demonstrating methionine’s sensitivity to mitochondrial stressors .

Radical SAM Enzyme Reactions

In biosynthetic pathways, SAM-13C,d5 acts as a cofactor for radical SAM enzymes. For example, C10P (a HemN-like radical SAM enzyme) and methyltransferase C10Q collaborate to form cyclopropane moieties in natural products:

-

SAM-13C,d5 undergoes reductive cleavage to generate a 5′-deoxyadenosyl radical.

-

The radical abstracts a hydrogen atom from SAM’s methyl group, forming a methylene radical.

-

The methylene radical adds to a pyrrole substrate, followed by cyclization to yield cyclopropane .

Mechanistic Insights:

-

Kinetic isotope effect (KIE): 1.087 for methionine synthase, explaining 13C depletion in methyl groups .

-

SAM turnover rate: 12–15 cycles/minute in bacterial systems .

Isotope Effects in Methylation Studies

The 13C label in this compound introduces measurable isotope effects during enzymatic reactions:

-

Methionine synthase exhibits a 13C KIE of 1.087, leading to preferential 12C incorporation into SAM .

-

This depletion (∼20‰ 13C in SAM’s methyl group) impacts isotopic signatures in downstream methylated biomolecules .

Flux Data from Drosophila Studies :

| Pathway | Flux (nmol/g/hr) | Age Dependency |

|---|---|---|

| Transmethylation | 45 ± 6 | ↓15% with age |

| Transsulfuration | 22 ± 4 | ↓30% with age |

| Polyamine synthesis | 18 ± 3 | No change |

Stability and Handling Considerations

-

pH stability: Optimal activity in reactions occurs at pH 7.0–7.5.

-

Thermal degradation: Decomposes above 200°C, releasing methanethiol-13C,d5.

Scientific Research Applications

Metabolic Studies

L-Methionine-13C,d5 as a Tracer in Metabolic Research

This compound is primarily utilized in metabolic studies as a tracer for understanding methionine metabolism and related biochemical pathways. Its incorporation into biological systems allows researchers to track metabolic fluxes and assess the dynamics of methionine's role in various physiological processes.

- Breath Tests : One prominent application is in the non-invasive 13C-methionine breath test (MeBT), which evaluates hepatic mitochondrial function. This test measures the production of 13CO2 from orally administered this compound, serving as an indicator of mitochondrial oxidation capacity in the liver. It has been used to investigate conditions such as non-alcoholic fatty liver disease and chronic HIV infection, where mitochondrial dysfunction is prevalent .

- NMR Spectroscopy : The compound is also employed in nuclear magnetic resonance (NMR) spectroscopy to probe the structure and dynamics of proteins and other macromolecules. By utilizing this compound, researchers can gain insights into protein folding, interactions, and conformational changes, enhancing our understanding of biochemical processes at a molecular level .

Nutritional Research

Impact on Animal Growth and Health

In animal nutrition, particularly in poultry farming, this compound has been studied to evaluate its effects on growth performance and health outcomes in broiler chickens.

- Growth Performance Studies : Research indicates that dietary supplementation with L-Methionine improves growth rates and feed efficiency compared to other forms of methionine (such as DL-Methionine). In controlled trials, broilers receiving diets enriched with L-Methionine exhibited enhanced average daily gain (ADG) and better feather quality .

- Enzyme Activity Assessment : Studies have shown that L-Methionine supplementation alters the activity of methionine-metabolizing enzymes, leading to improved nutrient absorption and utilization. This can result in better overall health and productivity in livestock .

Therapeutic Applications

Potential Role in Antifungal Drug Development

This compound has emerged as a potential target for antifungal drug development due to its role in fungal metabolism.

- Targeting Methionine Synthase : Research has identified methionine synthase as a critical enzyme for the viability of certain fungal pathogens. By inhibiting this enzyme, it may be possible to halt fungal growth and treat infections effectively. Studies utilizing this compound have provided insights into the structural differences between human and fungal methionine synthases, facilitating the design of specific inhibitors .

Case Studies

Mechanism of Action

L-Methionine-13C,d5 exerts its effects through its role as an essential amino acid. It is involved in protein synthesis, acting as a precursor for the synthesis of S-adenosylmethionine, a key methyl donor in various biochemical reactions. The labeled isotopes allow researchers to track the metabolic pathways and interactions of Methionine within the body .

Comparison with Similar Compounds

The table below compares L-Methionine-13C,d5 with other isotopically labeled methionine derivatives, highlighting structural variations, purity, and applications:

Key Differences:

Isotopic Specificity :

- This compound provides uniform 13C labeling across all carbons and deuterium substitution at five positions, ideal for whole-molecule tracing. In contrast, L-Methionine (methyl-13C,d3) focuses isotopic labels on the methyl group, enabling targeted studies of methylation reactions .

- L-Methionine-13C5,15N incorporates nitrogen-15, making it suitable for SILAC-based proteomics to quantify protein synthesis rates .

Analytical Utility :

- Deuterated compounds (e.g., D3 or D5) reduce signal interference in NMR by replacing hydrogen with deuterium, which lacks a nuclear spin .

- 13C-labeled methionine variants are preferred in mass spectrometry for high-resolution metabolic pathway mapping due to distinct mass shifts .

Metabolic Studies :

- DL-Methionine-13C5,15N,d5 combines 13C and D5 labels, allowing simultaneous tracking of carbon flux and hydrogen exchange in complex pathways like the methionine cycle .

Metabolic Flux Analysis

A seminal study using [methyl-2H3]- and [1-13C]methionine demonstrated that methionine transmethylation rates doubled in fed states compared to fasting, highlighting the regulatory role of dietary intake on methionine homeostasis . This underscores the utility of dual isotopic labeling in kinetic modeling.

Drug Development

This compound has been employed as a stable isotope internal standard to quantify methionine in plasma, improving accuracy in pharmacokinetic assessments by minimizing matrix effects in LC-MS/MS .

Oxidative Stress and Cardiac Research

For example, SCH 23390 (a D1/D5 antagonist) reversed epinephrine-induced sodium channel inhibition, demonstrating the cross-reactivity between adrenergic and dopaminergic systems .

Biological Activity

L-Methionine-13C,d5, a stable isotope-labeled form of the essential amino acid L-methionine, has garnered attention in various fields of biological research due to its unique properties and applications. This article explores the biological activity of this compound, focusing on its metabolic pathways, physiological roles, and implications in health and disease.

Overview of this compound

L-Methionine is an essential amino acid that plays a critical role in various biological processes, including protein synthesis, methylation reactions, and as a precursor for other important biomolecules such as cysteine and taurine. The introduction of stable isotopes like 13C and deuterium (d5) allows researchers to trace metabolic pathways and understand the dynamics of methionine metabolism in vivo.

Chemical Properties:

- Molecular Formula: C₁₃H₁₁N₃O₂S

- Molecular Weight: 149.211 g/mol

- CAS Number: 49705-26-2

- Melting Point: 284 °C

Metabolic Pathways Involving this compound

L-Methionine participates in several key metabolic pathways:

-

Methionine Cycle:

- Methionine is converted to S-adenosylmethionine (SAM), a universal methyl donor involved in numerous methylation reactions.

- The metabolism of methionine also includes transsulfuration pathways leading to the production of cysteine and other sulfur-containing compounds.

-

Transmethylation:

- L-Methionine is crucial for transmethylation processes that regulate gene expression and protein function through methylation of DNA and proteins.

-

Hepatic Metabolism:

- Studies utilizing this compound have shown its utility in assessing liver function and metabolism. For instance, a study demonstrated that the 13C-methionine breath test could indicate mitochondrial dysfunction in non-alcoholic fatty liver disease (NAFLD) patients, correlating higher stages of disease activity with altered methionine metabolism .

Case Study 1: Methionine Metabolism in Humans

A study examined the kinetics of methionine metabolism using isotopic labeling with this compound. Healthy young males underwent a controlled feeding study where methionine incorporation into body proteins and its release were measured. The results indicated significant differences in metabolic rates between fed and postabsorptive states, highlighting the regulatory importance of methionine in maintaining metabolic homeostasis .

| Metabolic Parameter | Fed State (μmol/kg/h) | Postabsorptive State (μmol/kg/h) |

|---|---|---|

| Incorporation (S) | 26 ± 2.5 | 20 ± 0.5 |

| Release (B) | 18 ± 2 | 24 ± 0.5 |

| Transmethylation (TM) | 14 ± 1.3 | 5.8 ± 0.6 |

| Remethylation (RM) | 5.7 ± 0.9 | 1.8 ± 0.4 |

| Transsulfuration (TS) | 8.3 ± 0.6 | 4.0 ± 0.4 |

Case Study 2: Microbial Production and Inhibition

In microbial studies, mutant strains sensitive to L-methionine exhibited growth inhibition when exposed to high concentrations of the amino acid. This research underscores the potential regulatory roles of methionine in microbial metabolism and its applications in biotechnological processes .

Implications for Health

L-Methionine serves as a hepatoprotectant, indicating its potential therapeutic applications in liver diseases . Additionally, the use of isotopically labeled methionine can facilitate investigations into metabolic disorders, obesity, and related conditions by providing insights into altered metabolic pathways.

Q & A

Basic Research Questions

Q. How is the isotopic purity of L-Methionine-<sup>13</sup>C,d5 verified in experimental settings?

Isotopic purity is validated using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For <sup>13</sup>C labeling, NMR detects isotopic shifts in carbon environments (e.g., methyl groups at ~15 ppm), while HRMS confirms mass increments from deuterium and <sup>13</sup>C substitutions. Cross-validation with liquid chromatography-tandem mass spectrometry (LC-MS/MS) ensures minimal unlabeled contamination, critical for metabolic flux studies .

Q. What are optimal storage conditions for L-Methionine-<sup>13</sup>C,d5 to prevent degradation?

Stock solutions should be prepared in inert solvents (e.g., deuterated DMSO or water) and stored at -80°C for ≤6 months or -20°C for ≤1 month. Lyophilized powders require desiccated storage under nitrogen to avoid oxidation of the thioether group. Repeated freeze-thaw cycles must be minimized to preserve structural integrity .

Q. How can solubility challenges of L-Methionine-<sup>13</sup>C,d5 in aqueous buffers be addressed?

For low aqueous solubility, use stepwise solvent addition: dissolve in a minimal volume of DMSO, then gradually add PEG300 and Tween 80 (final DMSO ≤5%). Heating to 37°C with sonication (20–30 min) enhances dissolution. Pre-saturating buffers with nitrogen reduces oxidative dimerization .

Advanced Research Questions

Q. How should researchers design a metabolic tracing study using L-Methionine-<sup>13</sup>C,d5 to quantify methylation dynamics?

- Cell Culture: Use isotope-free media 24 hrs pre-treatment to deplete endogenous methionine pools. Introduce L-Methionine-<sup>13</sup>C,d5 at physiologically relevant concentrations (e.g., 50–100 µM).

- Sampling: Collect time-course samples (0–72 hrs) to track <sup>13</sup>C incorporation into S-adenosylmethionine (SAM) and downstream methylated DNA/histones.

- Analytics: Employ LC-MS/MS with multiple reaction monitoring (MRM) for SAM and SAH quantification. Normalize data to total protein content to account for cell proliferation .

Q. What experimental controls are essential when using L-Methionine-<sup>13</sup>C,d5 to avoid misinterpretation of isotopic enrichment data?

- Blank Controls: Use unlabeled methionine to establish baseline MS/NMR signals.

- Stability Controls: Monitor labeled methionine degradation under experimental conditions (pH, temperature).

- Isotopic Dilution Controls: Spike labeled methionine into biological matrices (e.g., plasma) to assess recovery rates and matrix effects .

Q. How can contradictory data arise in flux analyses using L-Methionine-<sup>13</sup>C,d5, and how should they be resolved?

Contradictions often stem from:

- Compartmentalization: Differential labeling in cytosolic vs. mitochondrial SAM pools. Use subcellular fractionation coupled with isotopomer analysis.

- Enzyme Kinetics: Variant activity of methionine adenosyltransferase (MAT) isoforms. Perform kinetic assays with isoform-specific inhibitors.

- Data Normalization: Use dual internal standards (e.g., <sup>13</sup>C6-glucose for biomass correction) to mitigate batch effects .

Q. What methodologies enable integration of L-Methionine-<sup>13</sup>C,d5 tracing data with multi-omics datasets?

- Transcriptomics: Correlate methionine uptake rates with expression of methionine transporters (e.g., LAT1) via RNA-seq.

- Proteomics: Use stable isotope labeling by amino acids (SILAC) with heavy lysine/arginine to distinguish methylation-dependent protein turnover.

- Metabolomics: Apply <sup>13</sup>C-flux spectral analysis (FSA) to model metabolic network dynamics, validated by Monte Carlo simulations .

Q. Methodological Considerations Table

Properties

Molecular Formula |

C5H11NO2S |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

(2S)-2-amino-2,3,3,4,4-pentadeuterio-4-(113C)methylsulfanylbutanoic acid |

InChI |

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1+1,2D2,3D2,4D |

InChI Key |

FFEARJCKVFRZRR-MMGKRZGSSA-N |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])S[13CH3])N |

Canonical SMILES |

CSCCC(C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.